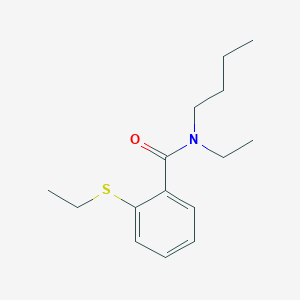

N-butyl-N-ethyl-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-butyl-N-ethyl-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-4-7-12-16(5-2)15(17)13-10-8-9-11-14(13)18-6-3/h8-11H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKGFUCLHKQJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC=CC=C1SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Effects

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

- PCAF HAT Inhibitors (): Benzamides with 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) showed inhibitory activity (61–79%) against PCAF histone acetyltransferase. While acyl chains of varying lengths had minimal impact, the ethylthio group in the target compound could modulate binding through hydrophobic or electronic interactions distinct from acyl groups .

- N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide ():

The ethylthio group in this analog contributed to interactions with human carbonic anhydrase II (hCA II), suggesting that similar groups in N-butyl-N-ethyl-2-(ethylthio)benzamide may enhance enzyme inhibition or selectivity .

Data Table: Key Comparisons of Benzamide Derivatives

Q & A

Q. What methodologies are recommended for synthesizing N-butyl-N-ethyl-2-(ethylthio)benzamide with high yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key steps include:

- Introducing the ethylthio group via thiol-alkylation using ethyl mercaptan and a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Coupling the thioether intermediate with N-butyl-N-ethylamine using coupling agents like EDC/HOBt in dichloromethane.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Reaction monitoring by TLC and HPLC-MS ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- FT-IR to identify amide C=O stretching (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related benzamide derivatives .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation?

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis.

- Control temperature rigorously (e.g., 0–5°C during sensitive steps like acylation).

- Employ scavengers like molecular sieves to trap water or acidic byproducts .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- The ethylthio group enhances lipophilicity, improving membrane permeability, while the N-butyl-N-ethyl moiety modulates steric effects for target selectivity.

- In related benzamides, alkyl chain length (e.g., butyl vs. ethyl) correlates with potency in enzyme inhibition assays. For example, N-butyl derivatives show higher toxicity than N-phenyl analogs in insecticidal studies .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like acetylcholinesterase or β-secretase.

- Use QSAR models to link electronic parameters (HOMO/LUMO energies) with bioactivity.

- Validate predictions with in vitro assays, as demonstrated for benzamide-based enzyme inhibitors .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Standardize assay protocols (e.g., consistent cell lines, incubation times).

- Re-evaluate compound purity via HPLC and control for batch-to-batch variability.

- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the ethylthio group influence metabolic stability compared to methyl or phenyl analogs?

- In vitro microsomal assays (human/rat liver microsomes) show ethylthio derivatives exhibit slower oxidation than methyl groups due to steric hindrance.

- LC-MS/MS metabolite profiling identifies thioether sulfoxidation as a primary metabolic pathway, informing prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.